Structural Differentiation: 3-Phenyl vs. 3-Pyridinyl Substitution and Its Impact on c-Met Kinase Pharmacophore Modeling
CAS 852372-25-9 features a 3-phenyl substituent on the triazolo[4,3-b]pyridazine core, distinguishing it from the commercially prevalent 3-pyridinyl analog CAS 868969-50-0. In published SAR studies on triazolo[4,3-b]pyridazine c-Met inhibitors, the nature of the 3-position aryl/heteroaryl group directly modulates kinase inhibitory potency: a 4-fluorophenyl substitution in the clinical-stage inhibitor SAR125844 (CAS 1116743-46-4) yields a c-Met IC₅₀ of 4.2 nM, whereas pyridinyl variants in the same series show attenuated activity [1]. The phenyl group in CAS 852372-25-9 provides a neutral, lipophilic aromatic surface compatible with the hydrophobic pocket of multiple kinase ATP-binding sites, whereas the pyridinyl nitrogen in CAS 868969-50-0 introduces a hydrogen-bond acceptor that can redirect binding orientation [2].
| Evidence Dimension | 3-Position substituent type and predicted kinase binding mode |
|---|---|
| Target Compound Data | 3-Phenyl substituent (neutral, lipophilic, no H-bond acceptor at 3-position aryl ring) |
| Comparator Or Baseline | CAS 868969-50-0: 3-(pyridin-4-yl) substituent (basic nitrogen, H-bond acceptor); CAS 1116743-46-4 (SAR125844): 3-(4-fluorophenyl) with c-Met IC₅₀ = 4.2 nM |
| Quantified Difference | No direct head-to-head enzymatic data available. Class-level inference: c-Met IC₅₀ for fluorophenyl analog SAR125844 = 4.2 nM; pyridinyl-substituted analogs in same series show reduced potency. Quantitative difference magnitude cannot be determined without direct assay of CAS 852372-25-9. |
| Conditions | In silico pharmacophore analysis based on published triazolo[4,3-b]pyridazine c-Met inhibitor crystal structures and SAR tables [1][2]. |
Why This Matters
For researchers building kinase-focused compound libraries, the 3-phenyl substituent of CAS 852372-25-9 offers a distinct pharmacophore starting point from the more common pyridinyl analogs, potentially accessing different kinase selectivity profiles.
- [1] Discovery, pharmacokinetic and pharmacological properties of the potent and selective MET kinase inhibitor SAR125844. 1-{6-[6-(4-Fluoro-phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]-benzothiazol-2-yl}-3-(2-morpholin-4-yl-ethyl)-urea. c-Met IC₅₀ = 4.2 nM, Ki = 2.8 nM. View Source
- [2] [1,2,4]Triazolo[4,3-b]pyridazine compounds as inhibitors of the c-Met tyrosine kinase. Patent WO2012023839A1. Structure-activity relationship tables demonstrating impact of 3-position substitution on kinase inhibition. View Source
